1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one
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Overview
Description
1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, an iodine atom, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one typically involves multiple steps:
Formation of the Pyrazolopyridine Core: The initial step involves the construction of the pyrazolopyridine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via alkylation reactions. This step requires the use of cyclopropylmethyl halides and suitable bases to facilitate the substitution.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones to alcohols.
Substitution: The iodine atom in the compound makes it amenable to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the iodine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols.
Scientific Research Applications
1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one: Lacks the ethanone group.
1-(1-(Cyclopropylmethyl)-3-chloro-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one: Chlorine atom instead of iodine.
1-(1-(Cyclopropylmethyl)-3-bromo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one: Bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one imparts unique reactivity and potential biological activity compared to its chloro and bromo analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16IN3O |
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Molecular Weight |
345.18 g/mol |
IUPAC Name |
1-[1-(cyclopropylmethyl)-3-iodo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C12H16IN3O/c1-8(17)15-5-4-11-10(7-15)12(13)14-16(11)6-9-2-3-9/h9H,2-7H2,1H3 |
InChI Key |
LXHPDTGETJPBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2CC3CC3)I |
Origin of Product |
United States |
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